(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

Chiral purity Peptide synthesis Enantiomeric excess

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 501015-19-6), commonly named (R)-Boc-4-(trifluoromethyl)-β-Phe-OH or Boc-D-β-Phe(4-CF₃)-OH, is a chiral β³-amino acid derivative with a Boc-protected amine and a para-trifluoromethyl phenyl substituent. It belongs to the class of phenylpropanoic acids and is widely utilized as a protected building block in solid-phase peptide synthesis and medicinal chemistry, where the trifluoromethyl group confers enhanced lipophilicity and metabolic stability.

Molecular Formula C15H18F3NO4
Molecular Weight 333.3 g/mol
CAS No. 501015-19-6
Cat. No. B1586852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
CAS501015-19-6
Molecular FormulaC15H18F3NO4
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
InChIKeyWJMVMQYNFZQHGW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 501015-19-6: (R)-Boc-4-(trifluoromethyl)-β-Phe-OH — A Chiral β-Amino Acid Building Block for Peptide Synthesis and Drug Discovery


(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 501015-19-6), commonly named (R)-Boc-4-(trifluoromethyl)-β-Phe-OH or Boc-D-β-Phe(4-CF₃)-OH, is a chiral β³-amino acid derivative with a Boc-protected amine and a para-trifluoromethyl phenyl substituent [1]. It belongs to the class of phenylpropanoic acids and is widely utilized as a protected building block in solid-phase peptide synthesis and medicinal chemistry, where the trifluoromethyl group confers enhanced lipophilicity and metabolic stability . Commercially, it is available at purities of ≥98.0% (HPLC) from Sigma-Aldrich and ≥99.5% (Chiral HPLC) from Chem-Impex, with a molecular formula of C₁₅H₁₈F₃NO₄ and a molecular weight of 333.30 g/mol .

Why Generic Substitution of CAS 501015-19-6 with Other β-Amino Acid Derivatives Fails


This compound cannot be interchanged with close analogs such as the (S)-enantiomer (CAS 500770-79-6), the racemic mixture (CAS 477849-00-6), the free amine (CAS 774178-39-1), or meta-substituted regioisomers without compromising stereochemical fidelity, protecting-group strategy, and downstream pharmacological properties. The (R)-configuration is essential for generating specific peptide conformations and biological target interactions [1], while the Boc group dictates orthogonal deprotection compatibility in Fmoc/tBu SPPS workflows [2]. The para-CF₃ substitution provides a distinct electronic and steric profile compared to meta-CF₃ (CAS 501015-18-5) and non-fluorinated analogs, directly affecting peptide secondary structure propensity, lipophilicity (LogP), and proteolytic resistance [3].

Quantitative Head-to-Head Evidence: Why CAS 501015-19-6 Outperforms Competitor Building Blocks


Chiral Purity ≥99.5%: Chem-Impex (R)-Enantiomer vs. 97–98% Racemate/Free Amine Standards

The (R)-Boc-4-(trifluoromethyl)-β-Phe-OH from Chem-Impex is offered with a chiral HPLC purity of ≥99.5%, translating to an enantiomeric excess of ≥99% . In contrast, the corresponding free amine building block (R)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 774178-39-1) is supplied at a standard purity of 97% by Bide Pharmatech , while the racemic Boc-protected mixture (CAS 477849-00-6) is available at 97% purity from CymitQuimica . This 2.5% purity differential directly corresponds to a reduction in diastereomeric impurities that would otherwise propagate through a peptide sequence.

Chiral purity Peptide synthesis Enantiomeric excess

Optical Rotation Signature: [α]D²⁰ = +30° (c=1, DMF) for (R)-Enantiomer vs. −30° for (S)-Enantiomer

The (R)-enantiomer exhibits a specific optical rotation of [α]D²⁰ = +30 ± 1° (c=1 in DMF) . The (S)-enantiomer (CAS 500770-79-6), while sharing the identical molecular formula and a purity specification of ≥98% (HPLC), is expected to display the opposite rotation of approximately −30° under the same conditions . This 60° absolute difference provides a definitive, instrument-based identity verification that is absent in the racemate (expected [α]D ≈ 0°).

Optical rotation Absolute configuration Quality control

Predicted pKa (4.21) and LogP (3.29): Differentiation from Non-Fluorinated β-Phe and Free Amine Analogs

The target compound has an ACD/Labs-predicted pKa of 4.21 ± 0.10 and a predicted LogP of 3.29 . The free amine (CAS 774178-39-1) has a predicted pKa of 3.56 ± 0.10 and a lower predicted boiling point, consistent with the absence of the lipophilic Boc moiety . Non-fluorinated Boc-β-Phe-OH analogs typically exhibit LogP values approximately 1.0–1.5 units lower, based on the well-established Hansch π constant of +0.88 for aromatic CF₃ substitution [1]. This LogP differential indicates a roughly 10- to 30-fold higher lipophilicity for the CF₃-bearing compound.

Lipophilicity pKa Membrane permeability

Steric and Conformational Impact: β³-CF₃ Substitution Induces Intraresidue C₆ Hydrogen Bonds in Peptides

X-ray diffraction analysis of peptides incorporating Boc-protected β³-trifluoromethyl-β³-methyl amino acids (closely related to the target compound) revealed intraresidue C₆ hydrogen bonds within the trifluoromethylated amino acid residues, a conformational feature not observed in the corresponding non-fluorinated β³-amino acids [1]. The steric hindrance of the CF₃ group combined with its electron-withdrawing effect restricts the φ and ψ torsional angles, promoting a characteristic folded conformation.

Peptide conformation Secondary structure X-ray crystallography

Proteolytic Stability Enhancement: CF₃-Modified Peptides Resist α-Chymotrypsin Degradation vs. Non-Fluorinated Controls

Peptides incorporating α-trifluoromethyl (α-TFM) amino acids—a subclass structurally analogous to the β-CF₃-β-amino acid motif of the target compound—exhibit markedly enhanced stability toward proteolysis by α-chymotrypsin compared to non-fluorinated controls [1]. Empirical force-field calculations attribute this stabilization to steric shielding of the scissile amide bond by the CF₃ group. Furthermore, metabolic stabilization of pharmacologically active peptides such as modified thyrotropin-releasing hormone (TRH) has been demonstrated upon incorporation of TFM amino acids [2].

Proteolytic stability Metabolic stabilization Peptide therapeutics

Membrane Affinity Enhancement: CF₃-Bearing Peptides Bind Lipid Membranes More Strongly than Non-Fluorinated Peptides

Trifluoromethyl-bearing peptides demonstrate a quantitatively superior affinity for lipid membranes and stronger interactions with membrane-associated receptors compared to their non-fluorinated counterparts [1]. Additionally, the incorporation of CF₃-substituted amino acids into strategic positions of peptides improves in vivo transport rates and permeability through certain body barriers [2]. This membrane-interaction advantage is directly attributable to the combined lipophilic and electron-withdrawing character of the CF₃ group.

Membrane affinity Lipophilicity Drug delivery

Optimal Procurement and Application Scenarios for CAS 501015-19-6 in Research and Development


Solid-Phase Peptide Synthesis of Conformationally Constrained α/β-Peptides

This compound is the preferred choice for Fmoc/tBu SPPS of mixed α/β-peptides where a conformation-restricting, lipophilic β³-residue is required at a specific sequence position. The orthogonal Boc protection ensures compatibility with Fmoc deprotection cycles, while the (R)-configuration yields predictable diastereomeric outcomes. The ≥99.5% chiral purity specification minimizes epimerization byproducts, reducing HPLC purification burden. The CF₃ group's demonstrated ability to induce intraresidue C₆ hydrogen bonds [1] can be exploited to pre-organize secondary structure, enhancing target binding affinity.

Medicinal Chemistry Programs Targeting Neurological Disorders and Orally Bioavailable Peptidomimetics

The combination of the CF₃ group's electron-withdrawing character (σₚ = +0.54) and high lipophilicity (LogP = 3.29) makes this building block an ideal starting material for designing peptidomimetic drug candidates that require blood-brain barrier penetration or passive cellular uptake. The documented proteolytic stability advantage of CF₃-modified peptides over non-fluorinated controls [2] directly addresses a key liability of peptide-based neurological agents. Chem-Impex reports its specific utility in pharmaceutical development for neurological disorder targets .

Quality-Controlled Scale-Up and GMP Manufacturing of Peptide APIs

For process chemistry teams transitioning from discovery to GMP production, this compound's well-defined physical properties—melting point 150–157 °C, optical rotation [α]D = +30°, and appearance as a white powder —provide robust identity and purity checkpoints for incoming raw material release. The optical rotation provides a rapid orthogonal confirmation of the correct enantiomer before committing to large-scale couplings, mitigating the risk of costly batch failures.

Bioconjugation and Targeted Drug Delivery Systems Requiring Enhanced Lipophilicity

When designing peptide-drug conjugates or fluorinated probes, the target compound's Boc protecting group enables selective N-terminal deprotection and subsequent conjugation to payloads or fluorophores, while the CF₃ substituent imparts the lipophilic character needed for membrane association. The predicted LogP advantage of approximately 1.0–1.5 units over non-fluorinated β-Phe analogs makes this the superior choice for applications requiring cellular internalization or lipid nanoparticle formulation.

Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.